

A Technical Guide to Nickel Stearate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Nickel stearate

Cat. No.: B13829585

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This technical guide provides an in-depth overview of **nickel stearate**, a metal-organic compound with significant applications in various industrial and research fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and analytical methodologies.

Core Properties of Nickel(II) Stearate

Nickel(II) stearate, also known as nickel dioctadecanoate, is the nickel salt of stearic acid. It is classified as a metallic soap and presents as a green powder. Its insolubility in water and solubility in certain organic solvents are key characteristics for its application.

Identifiers and Formula

Identifier	Value
CAS Number	2223-95-2[1][2][3][4]
Molecular Formula	C ₃₆ H ₇₀ NiO ₄ [2][3]
Synonyms	Nickel distearate, Nickel dioctadecanoate, Nickel(2+) octadecanoate[1][2]

Physical and Chemical Properties

The following table summarizes the key quantitative data for nickel(II) stearate.

Property	Value
Molar Mass	625.63 g/mol [1]
Appearance	Green powder, waxy green solid[1]
Density	1.13 g/cm ³ [3]
Melting Point	82-86 °C (lit.), 100 °C[1][3][5]
Boiling Point	359.4 °C at 760 mmHg[1][5]
Flash Point	162.4 °C, 163 °C[1][3]
Water Solubility	Insoluble[1][3]
Solubility	Soluble in carbon tetrachloride and pyridine; slightly soluble in acetone; insoluble in methanol, ethanol, ether.

Synthesis and Experimental Protocols

Nickel stearate is primarily synthesized through a straightforward precipitation reaction. It also serves as a precursor in the synthesis of other nickel-based materials.

Protocol 1: Synthesis of Nickel(II) Stearate by Precipitation

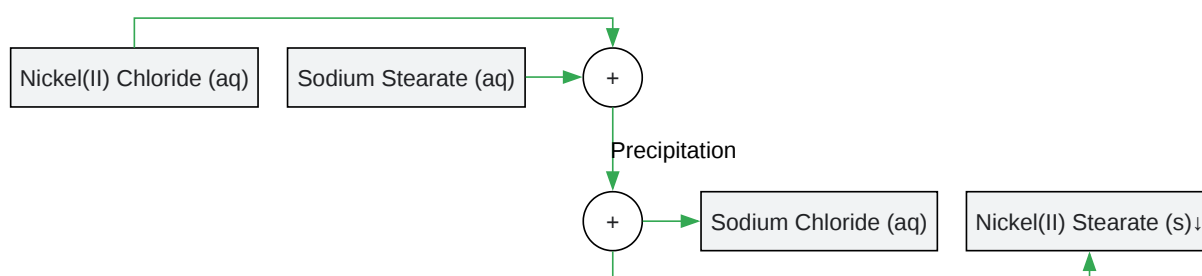
This protocol details the common laboratory-scale synthesis of **nickel stearate** via an exchange reaction.

Methodology:

- **Reactant Preparation:** Prepare aqueous solutions of sodium stearate (C₁₇H₃₅COONa) and nickel(II) chloride (NiCl₂).
- **Reaction:** Mix the two solutions. A precipitation reaction will occur, forming insoluble nickel(II) stearate.

- Separation: The nickel(II) stearate precipitate is separated from the aqueous solution containing sodium chloride (NaCl) by filtration.
- Washing and Drying: The collected precipitate is washed with water to remove any remaining soluble impurities and then dried to yield the final green powder product.

The balanced chemical equation for this synthesis is: $\text{NiCl}_2 + 2 \text{C}_{17}\text{H}_{35}\text{COONa} \rightarrow \text{Ni}(\text{C}_{17}\text{H}_{35}\text{COO})_2\downarrow + 2 \text{NaCl}$



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Caption: Synthesis of Nickel(II) Stearate via Exchange Reaction.

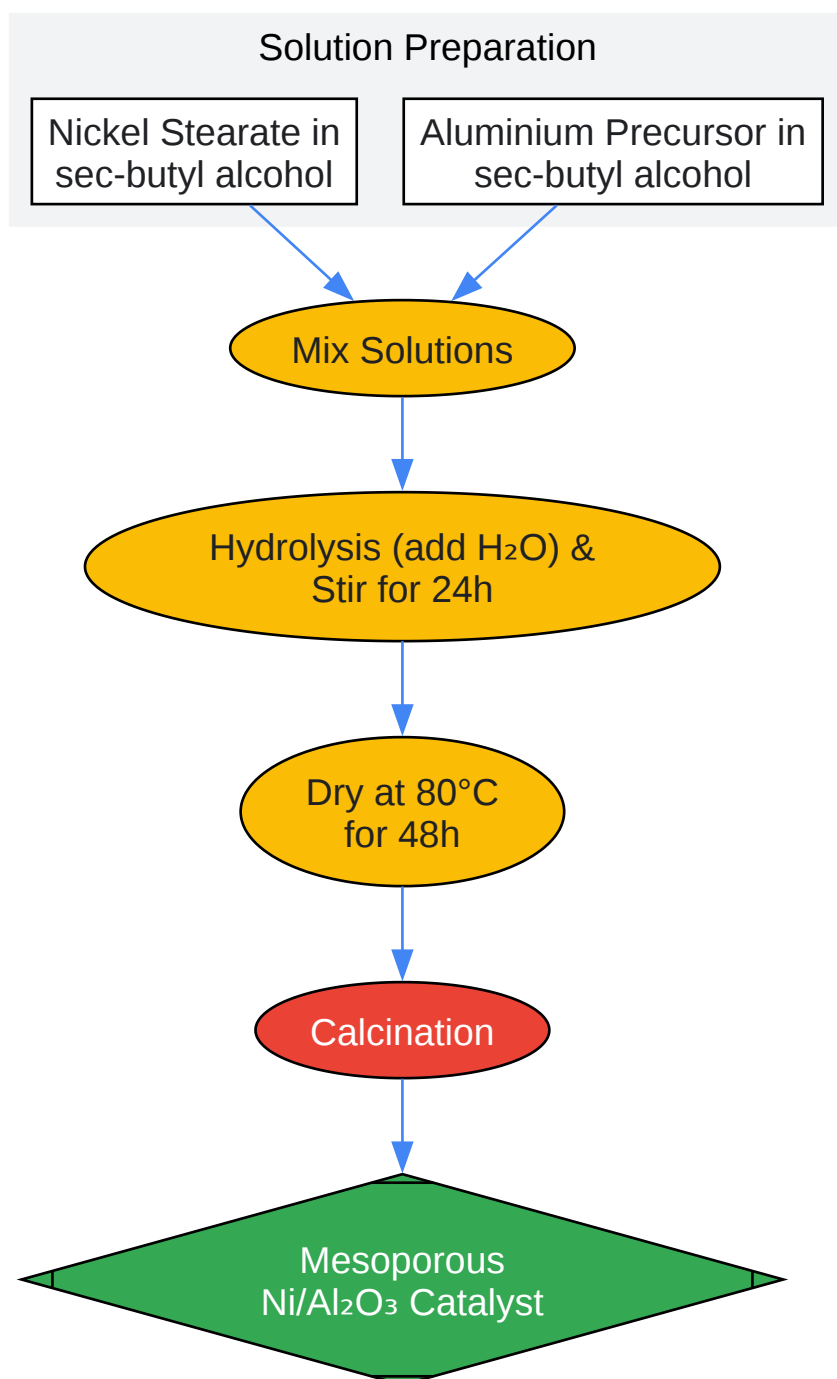
Protocol 2: Synthesis of a Mesoporous Ni/Al₂O₃ Catalyst

Nickel stearate can be employed as both a chemical template and a metal source for preparing mesoporous Ni/Al₂O₃ catalysts.[6]

Methodology:

- Precursor Preparation: **Nickel stearate** is prepared in advance. An aluminium precursor, such as aluminium sec-butoxide, is used.[6]
- Solution Mixing: The **nickel stearate** and the aluminium precursor are dissolved separately in sec-butyl alcohol. The two solutions are then mixed.[6]

- Hydrolysis and Precipitation: Small amounts of water are added dropwise to the mixture, leading to the formation of a white precipitate. The suspension is stirred for 24 hours.[6]
- Drying: The resulting product is dried at 80°C for 48 hours to obtain the catalyst precursor.[6]
- Calcination: The dried powder is calcined at an elevated temperature to remove the organic template and form the final mesoporous Ni/Al₂O₃ catalyst.



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Caption: Workflow for Ni/Al₂O₃ Catalyst Synthesis.

Applications in Research and Industry

Nickel stearate's properties make it a versatile compound in several fields.

- **Lubricants and Stabilizers:** It is frequently used as a lubricant and stabilizer in the manufacturing of plastics and rubber.[2]
- **Catalysis:** As demonstrated, it serves as a precursor for nickel-based catalysts, such as Ni/Al₂O₃, which are valuable in industrial chemical processes.[6] Nickel-based catalysts, in general, are gaining popularity in cross-coupling reactions crucial for drug discovery, offering a more abundant alternative to palladium.[7]
- **Coatings:** Recent research explores its use in creating superhydrophobic surfaces on materials like aluminum alloys, enhancing properties such as corrosion resistance and anti-icing.[8]
- **Drug Development:** While not a direct therapeutic agent, nickel-based complexes are instrumental in synthetic organic chemistry. Innovations in nickel catalysis are helping to streamline the synthesis of complex 3D molecules, which is a critical step in the discovery phase of new pharmaceuticals.[7][9] Efficiently creating novel molecular structures can accelerate the development of more effective drugs with fewer side effects.[9]

Analytical Methods

The determination of nickel content, particularly as an impurity, is critical in pharmaceutical applications. Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) is a standard technique.

Protocol 3: Determination of Nickel by GF-AAS

This protocol is adapted from the pharmacopoeial method for determining nickel in related matrices like magnesium stearate.[10]

Methodology:

- **Sample Preparation:** A sample of the substance is dissolved in a suitable organic solvent, such as slightly acidified absolute ethanol, to create a test solution.[10] For more complex matrices, a digestion step using nitric acid and hydrogen peroxide in a microwave oven may be required.[11]
- **Standard Preparation:** A series of calibration standards are prepared using a certified nickel standard solution, diluted with the same solvent as the sample.[11]
- **GF-AAS Analysis:** The instrument is set up with an optimized temperature program for drying, pyrolyzing, and atomizing the sample.
- **Measurement:** The test solution and standard solutions are injected into the graphite furnace, and the absorbance is measured at the appropriate wavelength for nickel.
- **Quantification:** The nickel concentration in the sample is determined by comparing its absorbance to the calibration curve generated from the standard solutions.[10] Modern methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are also being validated as equivalent or superior alternatives for elemental impurity analysis.[12]

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